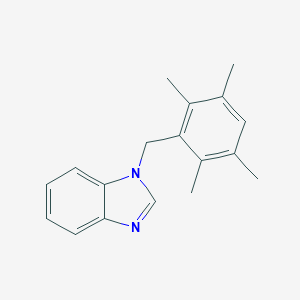

1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole. The “1-(2,3,5,6-tetramethylbenzyl)” part suggests that a benzyl group with four methyl groups attached to the benzene ring is attached to the first position of the benzimidazole .

Molecular Structure Analysis

The molecular structure of “1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazole” would consist of a benzimidazole core with a tetramethylbenzyl group attached at the 1-position . The benzimidazole core is planar due to the conjugation of the p-orbitals across the whole ring system .Chemical Reactions Analysis

Benzimidazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo electrophilic substitution reactions . The tetramethylbenzyl group may influence the reactivity of the benzimidazole core .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazole” would depend on the specific structure of the compound. Benzimidazoles are generally solid at room temperature and are weakly basic due to the nitrogen atom in the imidazole ring .Applications De Recherche Scientifique

Antimicrobial and Antifungal Applications

- Benzimidazole derivatives, including those related to 1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazole, have been synthesized and evaluated for antimicrobial and antifungal activities. Some compounds have shown significant activity against bacteria such as Escherichia coli and Staphylococcus aureus, as well as against fungi including Candida albicans and Aspergillus flavus (Salahuddin et al., 2017). This suggests a potential for developing new antimicrobial agents from benzimidazole derivatives.

Catalytic Activity in Organic Synthesis

- Palladium(II) complexes with benzimidazolin-2-ylidene and phosphane ligands, potentially including the tetramethylbenzyl benzimidazole structure, have demonstrated catalytic activity in Mizoroki–Heck coupling reactions. These findings indicate the utility of benzimidazole derivatives in facilitating carbon-carbon bond formation, an essential reaction in organic synthesis and pharmaceutical drug development (Hayati Türkmen et al., 2009).

Agricultural Applications

- Solid lipid nanoparticles and polymeric nanocapsules containing carbendazim, a benzimidazole derivative, have been explored for sustained release in agricultural applications to prevent and control fungal diseases. This approach aims at enhancing the efficacy of fungicides while reducing their environmental and human toxicity (E. Campos et al., 2015).

Antiviral Activity

- Certain benzimidazole compounds have been investigated for their inhibitory effects on enterovirus replication, targeting nonstructural proteins crucial for viral RNA synthesis. This suggests the potential of benzimidazole derivatives in developing antiviral therapeutics (A. D. De Palma et al., 2008).

Mécanisme D'action

Propriétés

IUPAC Name |

1-[(2,3,5,6-tetramethylphenyl)methyl]benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2/c1-12-9-13(2)15(4)16(14(12)3)10-20-11-19-17-7-5-6-8-18(17)20/h5-9,11H,10H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGPHMZYKOGGVIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)CN2C=NC3=CC=CC=C32)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

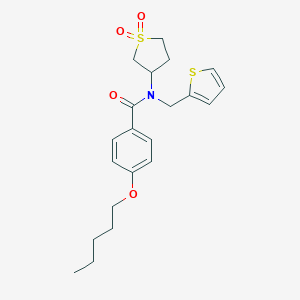

![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-4-methoxybenzamide](/img/structure/B384970.png)

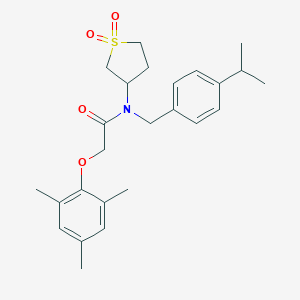

![2-(2-chlorophenoxy)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thienyl)acetamide](/img/structure/B384976.png)

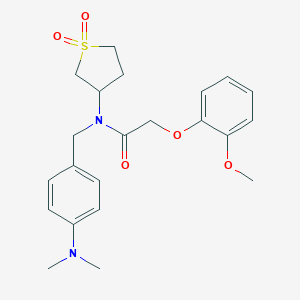

![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-4-ethoxybenzamide](/img/structure/B384979.png)

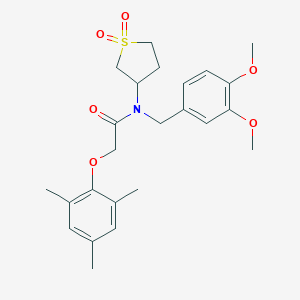

![N-[(3,4-dimethoxyphenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-pentoxybenzamide](/img/structure/B384983.png)

![(5Z)-2-(2-bromophenyl)-5-(1-ethyl-2-oxoindol-3-ylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B384986.png)